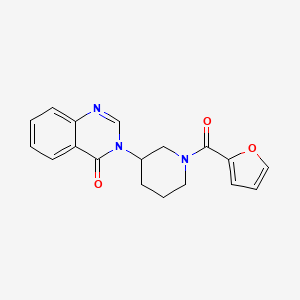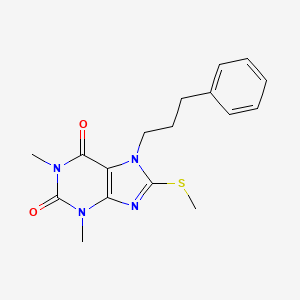![molecular formula C17H21FN4O2 B2753201 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane CAS No. 1797948-86-7](/img/structure/B2753201.png)
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring, oxadiazole ring, and azepane ring. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
The mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells and fungi. It is also believed to work by disrupting the nervous system of insects, leading to their death.
Biochemical and Physiological Effects:
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth and proliferation of cancer cells and fungi, leading to their death. Additionally, it has been shown to have insecticidal properties, leading to the death of insects. However, the exact biochemical and physiological effects of this compound are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane in lab experiments include its potential as a new anticancer agent, antifungal agent, and insecticide. It has shown promising results in inhibiting the growth and proliferation of cancer cells and fungi, and in controlling the growth of insect populations. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for research on 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane. These include further studies on its mechanism of action, its potential use as a new anticancer agent, antifungal agent, and insecticide, and its potential side effects. Additionally, further studies on the synthesis of this compound and its derivatives could lead to the development of new compounds with improved properties. Finally, studies on the environmental impact of this compound and its potential use in agriculture could lead to its development as a new agricultural pesticide.
Méthodes De Synthèse
The synthesis of 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-(propan-2-yl)-1,2,4-oxadiazol-3-amine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to form the corresponding amine. Finally, the amine is reacted with 1-bromo-2-chloroethane to form the desired compound.
Applications De Recherche Scientifique
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane has potential applications in various fields of scientific research. It has been studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal properties, where it has shown potential as a new antifungal agent. Additionally, this compound has been studied for its potential use as an insecticide, where it has shown promising results in controlling the growth of insect populations.
Propriétés
IUPAC Name |
(2-fluoropyridin-4-yl)-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11(2)16-20-15(21-24-16)13-6-4-3-5-9-22(13)17(23)12-7-8-19-14(18)10-12/h7-8,10-11,13H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMMKNTUCYNOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCCCN2C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

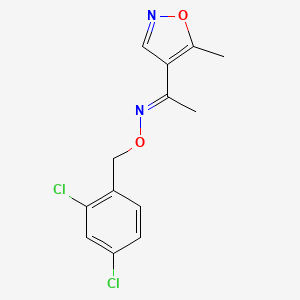
![tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2753119.png)
![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2753120.png)
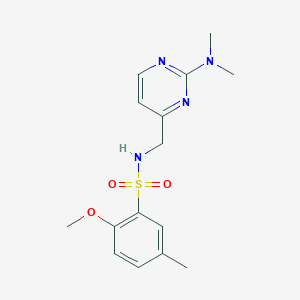
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2753124.png)
![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B2753126.png)

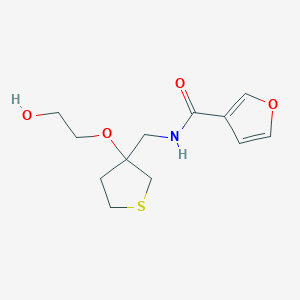
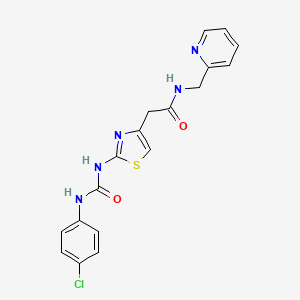
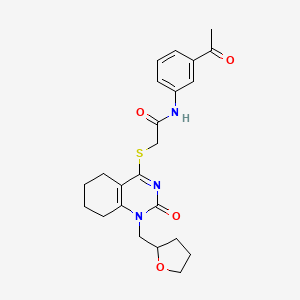
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylaminosulfonyl)benzamide](/img/structure/B2753135.png)
